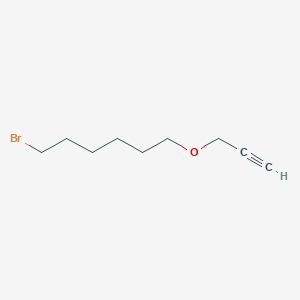

Hexane, 1-bromo-6-(2-propyn-1-yloxy)-

Description

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- is a brominated alkane derivative featuring a six-carbon chain (hexane) with a bromine atom at the first position and a propargyl ether group (2-propyn-1-yloxy) at the sixth position. This compound’s structure combines electrophilic reactivity (via the bromine) with the unsaturated triple bond of the propargyl group, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

102294-00-8 |

|---|---|

Molecular Formula |

C9H15BrO |

Molecular Weight |

219.12 g/mol |

IUPAC Name |

1-bromo-6-prop-2-ynoxyhexane |

InChI |

InChI=1S/C9H15BrO/c1-2-8-11-9-6-4-3-5-7-10/h1H,3-9H2 |

InChI Key |

YGROVCQXORGMMC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- can be synthesized through a multi-step process involving the following key steps:

Alkylation Reaction: The initial step involves the reaction of 6-bromohexanol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Hexane, 1-bromo-6-(2-propyn-1-yloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The propynyl group can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The alkyne moiety can be reduced to form alkanes or alkenes using hydrogenation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include alkanes and alkenes.

Scientific Research Applications

Hexane, 1-bromo-6-(2-propyn-1-yloxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds and probes for biological studies.

Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexane, 1-bromo-6-(2-propyn-1-yloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-heteroatom bonds. The propynyl group can participate in cycloaddition reactions, forming various cyclic structures. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Comparison with Similar Compounds

1-Bromo-6-(10b-dihydroartemisinoxy)hexane (1c)

- Structure : Bromine at position 1, a dihydroartemisinin-derived ether at position 5.

- Synthesis : Prepared via nucleophilic substitution, yielding a colorless oil (40% yield). Characterized by ¹H/¹³C NMR .

- Key Difference : The bulky dihydroartemisinin group contrasts with the compact propargyl ether in the target compound, affecting solubility and reactivity.

1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2)

- Structure : Cyclohexene backbone with bromine and propargyl ether substituents.

- Synthesis : Generated by reacting 2-bromocyclohexen-3-ol with propargyl bromide under anhydrous conditions using NaH in THF .

- Key Difference : The cyclohexene ring introduces steric hindrance and conjugation effects absent in the linear hexane chain of the target compound.

1-Bromo-6-(2-tetrahydropyranyloxy)hexane (5a)

- Structure : Features a tetrahydropyranyl (THP) ether instead of propargyl ether.

- Synthesis : High-yield (90%) reaction of 6-bromohexane-1-ol with 3,4-dihydro-2H-pyran, purified via column chromatography. Characterized by NMR, IR, and MS .

- Key Difference : The THP group is hydrolytically labile, whereas the propargyl ether’s triple bond enables click chemistry or cycloaddition reactions.

Physicochemical Properties

- Solubility : Propargyl ethers (e.g., Compound 2) are typically soluble in polar aprotic solvents (THF, DCM), while THP ethers (5a) exhibit moderate polarity.

- Reactivity : The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike THP or dihydroartemisinin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.